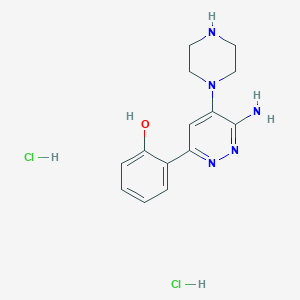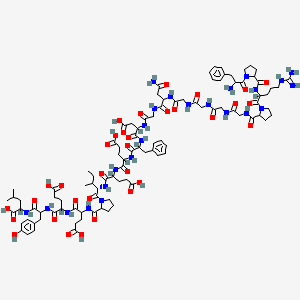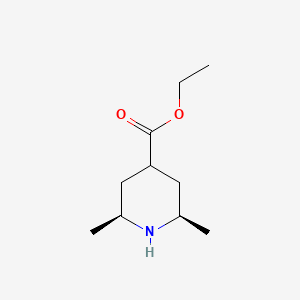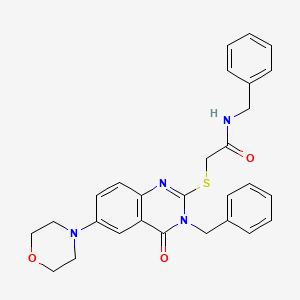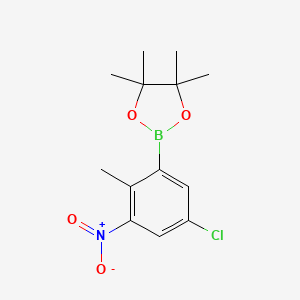
5-Chloro-2-methyl-3-nitrophenylboronic acid, pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-methyl-3-nitrophenylboronic acid, pinacol ester is a chemical compound with the CAS Number: 2377607-14-0 and a molecular weight of 297.55 . It is a valuable building block in organic synthesis .
Chemical Reactions Analysis
Pinacol boronic esters, including this compound, can undergo a variety of chemical reactions. For example, they can be used in the Suzuki–Miyaura coupling . They can also be converted into a broad range of functional groups . A specific reaction involving this compound is the catalytic protodeboronation, paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Aplicaciones Científicas De Investigación
Synthesis of Pharmaceutical Compounds
BS-33659: is utilized in the synthesis of various pharmaceutical compounds due to its ability to participate in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in creating carbon-carbon bonds, which are essential in constructing complex molecular structures found in many drugs.
Development of Diagnostic Reagents
The compound’s boronic acid moiety can bind to saccharides, which is beneficial in developing diagnostic reagents. These reagents can be used to detect glucose levels in blood, playing a crucial role in diabetes management .
Material Science Research
In material science, BS-33659 contributes to the creation of novel polymers and coatings. Its chemical structure allows it to act as a monomer that can be polymerized or co-polymerized to form materials with specific properties .
Catalysis
BS-33659: serves as a catalyst or a catalyst ligand in various chemical reactions. Its stability and reactivity under certain conditions make it suitable for catalytic applications, particularly in speeding up organic transformation processes .
Drug Delivery Systems
The compound has potential applications in drug delivery systems. For instance, it can be used to create ROS-responsive multifunctional nanoparticles for targeted drug delivery, as seen in treatments for periodontitis .
Agricultural Chemistry
In agricultural chemistry, BS-33659 can be used to synthesize compounds that act as growth regulators or pesticides. Its ability to form stable complexes with various molecules makes it valuable in this field .
Environmental Science
This compound is also significant in environmental science research, where it can be used to develop sensors for monitoring pollutants. The boronic acid group’s affinity for binding with specific molecules is advantageous for detecting environmental contaminants .
Bioconjugation Techniques
Lastly, BS-33659 is applied in bioconjugation techniques. It can be used to attach biomolecules to various surfaces or other molecules, which is essential in biomedical research and diagnostics .
Propiedades
IUPAC Name |
2-(5-chloro-2-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClNO4/c1-8-10(6-9(15)7-11(8)16(17)18)14-19-12(2,3)13(4,5)20-14/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVZLIQBKIVYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2H-1,3-benzodioxol-5-yl)-2-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2866044.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide](/img/structure/B2866047.png)

![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2866050.png)
![4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2866051.png)
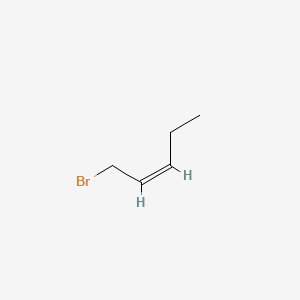
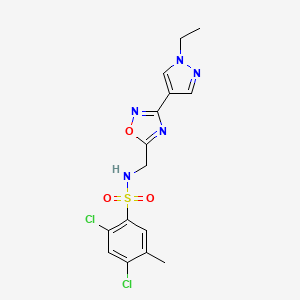
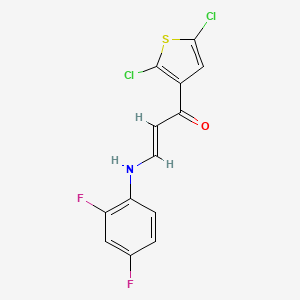
![2-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2866057.png)
